2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine
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Overview
Description
2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine is a compound belonging to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its diverse biological activities and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a diamine with a carbonyl compound, followed by cyclization to form the imidazole ring. For example, the reaction of 1,2-diaminobenzene with an aldehyde or ketone in the presence of an acid catalyst can yield the desired imidazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It has shown potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine involves its interaction with specific molecular targets. For example, as a tubulin inhibitor, it binds to the colchicine binding site on tubulin, preventing the polymerization of microtubules. This disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2-Diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles: These compounds possess similar structural features and exhibit comparable biological activities, such as COX-2 inhibition and anticancer properties.
Imidazole N-oxides: These derivatives are formed through the oxidation of imidazole and have distinct chemical and biological properties.
Uniqueness
2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine side chain. This structural feature contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
361395-36-0 |
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Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydro-1H-benzimidazol-4-yl)ethanamine |
InChI |
InChI=1S/C9H15N3/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h6-7H,1-5,10H2,(H,11,12) |
InChI Key |
DVMPHLFLWIBNLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)NC=N2)CCN |
Origin of Product |
United States |
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